molecular formula C12H8BrN5O5 B10912827 4-bromo-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide

4-bromo-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B10912827
M. Wt: 382.13 g/mol
InChI Key: YILYSZCIBFNJSA-LZWSPWQCSA-N
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Description

4-BROMO-N’~5~-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromine atom, a nitro group, and a benzodioxole moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~5~-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzodioxole Moiety: This involves the nitration of a benzodioxole precursor.

    Bromination: Introduction of the bromine atom to the appropriate position on the aromatic ring.

    Hydrazide Formation: Conversion of the intermediate to the hydrazide form.

    Pyrazole Ring Formation: Cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~5~-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMO-N’~5~-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N’~5~-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The nitro group and the pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N’~5~-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H8BrN5O5

Molecular Weight

382.13 g/mol

IUPAC Name

4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H8BrN5O5/c13-7-4-15-16-11(7)12(19)17-14-3-6-1-9-10(23-5-22-9)2-8(6)18(20)21/h1-4H,5H2,(H,15,16)(H,17,19)/b14-3+

InChI Key

YILYSZCIBFNJSA-LZWSPWQCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=C(C=NN3)Br)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=C(C=NN3)Br)[N+](=O)[O-]

Origin of Product

United States

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